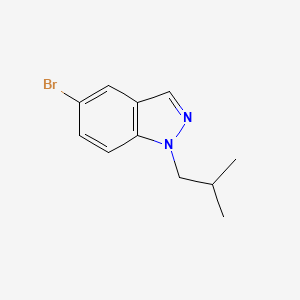

5-Bromo-1-(2-methylpropyl)-1H-indazole

Descripción general

Descripción

5-Bromo-1-(2-methylpropyl)-1H-indazole: is a chemical compound with the molecular formula C11H13BrN2 It belongs to the class of indazole derivatives, which are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methylpropyl)-1H-indazole typically involves the bromination of 1-(2-methylpropyl)-1H-indazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

2.1. Alkylation Reactions

Alkylation is a common reaction for modifying indazole derivatives. The regioselectivity of alkylation can lead to the formation of N1- or N2-substituted products.

-

Regioselective Alkylation : The compound can undergo regioselective alkylation using various alkyl halides in the presence of bases like sodium hydride or potassium carbonate. For instance, when treated with isopropyl iodide in DMF, both N1- and N2-substituted products can be isolated with yields exceeding 90% under optimized conditions .

2.2. Suzuki Coupling Reaction

The Suzuki coupling reaction is another significant transformation involving 5-bromo-1-(2-methylpropyl)-1H-indazole, allowing for the introduction of aryl groups.

-

Reaction Conditions : In a typical reaction, the compound is reacted with boronic acids in the presence of a palladium catalyst and base (e.g., cesium carbonate) in anhydrous solvents like DMF or dioxane at elevated temperatures (90 °C). This method can yield various aryl-substituted indazoles .

2.3. Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can also be employed to modify the indazole framework.

-

Example Reaction : The compound can react with hydrazine hydrate to afford derivatives such as 5-bromo-1H-indazol-3-amine, which can further participate in coupling reactions with boronic acids .

4.1. Alkylation Mechanism

The mechanism of alkylation involves nucleophilic attack by the nitrogen atom on the electrophilic carbon of the alkyl halide. Density functional theory (DFT) studies suggest that non-covalent interactions play a crucial role in determining regioselectivity between N1 and N2 positions .

4.2. Suzuki Reaction Mechanism

In the Suzuki reaction, palladium catalyzes the cross-coupling between the bromo group of the indazole and the boronic acid, leading to the formation of C-C bonds. This reaction is facilitated by base-induced activation of the boronic acid .

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 5-bromo-1-(2-methylpropyl)-1H-indazole. In vitro assays have demonstrated that related indazole compounds exhibit significant inhibitory effects against various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, compounds derived from similar scaffolds showed IC50 values as low as 5.15 µM against K562 cells, indicating strong anticancer activity .

Antibacterial Activity

The antibacterial properties of indazole derivatives have also been evaluated. In studies using the agar diffusion method, certain derivatives displayed notable zones of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess the efficacy of these compounds compared to standard antibiotics like penicillin .

Case Study 1: Anticancer Research

In a comprehensive study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives and evaluated their anticancer properties. Among these, this compound was included in molecular docking studies against DNA gyrase, a key enzyme involved in bacterial DNA replication. The findings suggested that this compound could effectively inhibit cancer cell proliferation through specific interactions with target proteins .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 | 5.15 | 6.44 (normal cells) |

| Control (5-FU) | Various | Varies | - |

Case Study 2: Antibacterial Evaluation

Another research effort focused on evaluating the antibacterial activity of several indazole derivatives, including this compound. The study reported significant antibacterial effects with increasing concentrations leading to larger zones of inhibition against tested bacteria .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | 17 (E. coli) | 10 |

| Penicillin | 30 (S. aureus) | 32 |

Mecanismo De Acción

The mechanism of action of 5-Bromo-1-(2-methylpropyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. The indazole ring can participate in π-π stacking interactions, enhancing binding affinity.

Comparación Con Compuestos Similares

5-Bromo-1-(2-methylpropyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

5-Bromo-1-(2-methylpropyl)-1H-benzimidazole: Contains a benzimidazole ring, offering different biological activities.

5-Bromoindole-2-carboxylic acid hydrazone derivatives: Known for their anticancer properties and VEGFR-2 inhibitory effects.

Uniqueness: 5-Bromo-1-(2-methylpropyl)-1H-indazole is unique due to its specific substitution pattern and the presence of the indazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Actividad Biológica

5-Bromo-1-(2-methylpropyl)-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure is characterized by the presence of a bromine atom and a branched alkyl group, which may influence its interaction with biological targets.

The synthesis of this compound typically involves the bromination of indazole derivatives followed by alkylation processes. The chemical formula for this compound is with a CAS number of 465529-57-1. Its molecular weight is approximately 253.14 g/mol, and it exhibits a melting point that varies based on purity and specific synthesis methods.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂ |

| Molecular Weight | 253.14 g/mol |

| CAS Number | 465529-57-1 |

| Melting Point | Varies (specific data needed) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. For instance, a series of indazole derivatives were synthesized and evaluated for their inhibitory activities against various human cancer cell lines, including lung (A549), leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the micromolar range, suggesting potential as anticancer agents .

Case Study: Apoptosis Induction

One notable mechanism through which these compounds exert their effects is by inducing apoptosis in cancer cells. A study demonstrated that treatment with indazole derivatives led to increased levels of reactive oxygen species (ROS) and alterations in mitochondrial membrane potential, which are critical indicators of apoptosis .

Antimicrobial Activity

In addition to anticancer properties, indazole derivatives have shown promising antimicrobial activity. For example, several studies have evaluated their effectiveness against various bacterial strains using the disk diffusion method and minimum inhibitory concentration (MIC) assessments. The results indicated that certain derivatives exhibited strong antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity of Indazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | Data needed | Data needed |

| Other Indazole Derivative | Bacillus subtilis | Data needed | Data needed |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of indazole derivatives. Modifications to the indazole core or substituents can significantly alter biological activity. For instance, variations in alkyl chain length or branching may enhance selectivity for specific cancer cell types or improve antimicrobial potency .

Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with specific biological targets, such as DNA gyrase in bacteria or Bcl-2 family proteins in cancer cells. These studies provide insights into binding affinities and can guide further optimization of lead compounds .

Propiedades

IUPAC Name |

5-bromo-1-(2-methylpropyl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13-14/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUNTSRIZDPORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C=C(C=C2)Br)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.